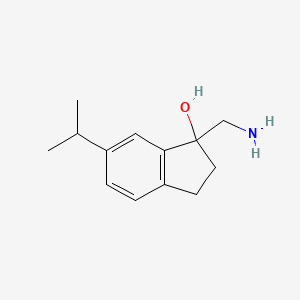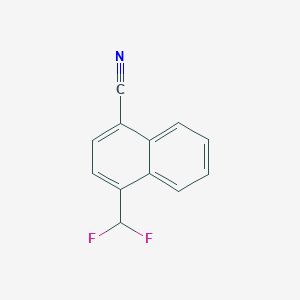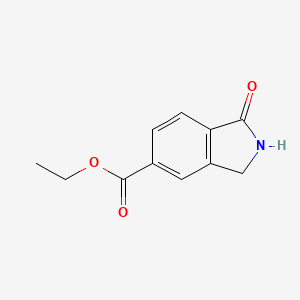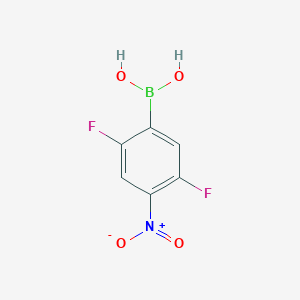
(2,5-Difluoro-4-nitrophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Difluoro-4-nitrophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Vorbereitungsmethoden
The synthesis of (2,5-Difluoro-4-nitrophenyl)boronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
One-pot Method: This method involves the preparation of organotrifluoroborate salts from organometallic intermediates, such as organolithium reagents.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(2,5-Difluoro-4-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most widely applied reaction for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions include biaryl compounds, phenols, and anilines.
Wissenschaftliche Forschungsanwendungen
(2,5-Difluoro-4-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which (2,5-Difluoro-4-nitrophenyl)boronic acid exerts its effects is primarily through its participation in the Suzuki–Miyaura coupling reaction. The process involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
(2,5-Difluoro-4-nitrophenyl)boronic acid can be compared with other similar compounds, such as:
4-Nitrophenylboronic acid: This compound lacks the fluorine atoms and has different reactivity and applications.
2,4-Difluoro-5-nitrophenylboronic acid: This compound has a similar structure but differs in the position of the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C6H4BF2NO4 |
|---|---|
Molekulargewicht |
202.91 g/mol |
IUPAC-Name |
(2,5-difluoro-4-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2,11-12H |
InChI-Schlüssel |
XKUHVNUTDQIZPI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1F)[N+](=O)[O-])F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



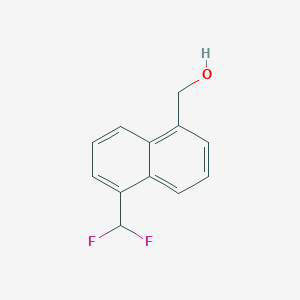
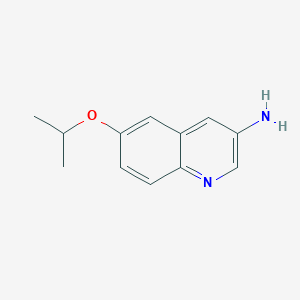
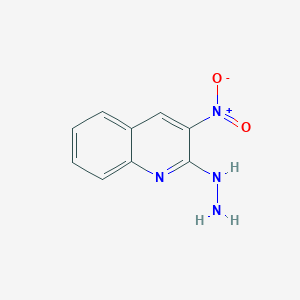

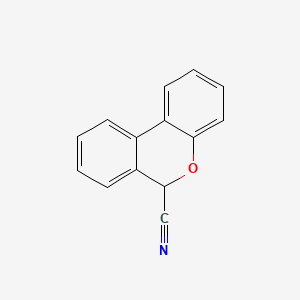

![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)
